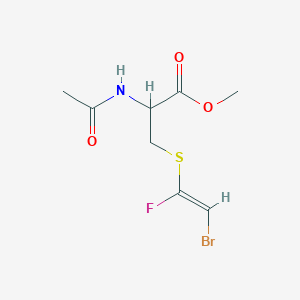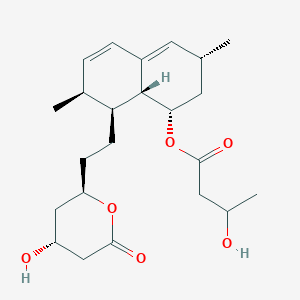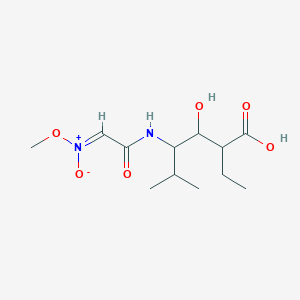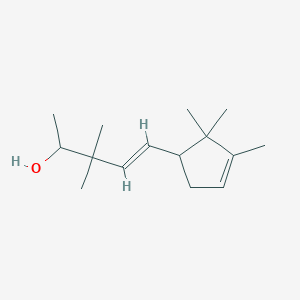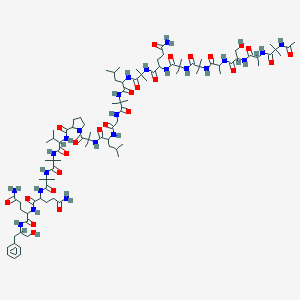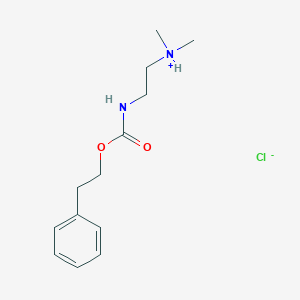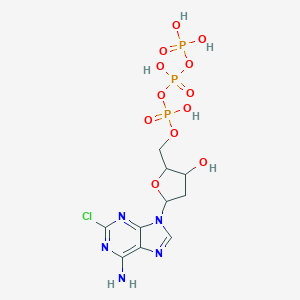
1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride, commonly known as Thiobutabarbital, is a chemical compound that belongs to the barbiturate family. Barbiturates are a class of drugs that act as central nervous system depressants and are used to treat seizures, insomnia, and anxiety. Thiobutabarbital has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
作用机制
Thiobutabarbital acts as a potent GABA receptor agonist, which means that it enhances the activity of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity. By enhancing the activity of GABA, Thiobutabarbital can help to reduce neuronal activity and promote relaxation. Thiobutabarbital also acts as a sodium channel blocker, which means that it can inhibit the influx of sodium ions into neurons. This can help to reduce neuronal excitability and promote relaxation.
Biochemical and Physiological Effects:
Thiobutabarbital has a number of important biochemical and physiological effects. It has been shown to be a potent GABA receptor agonist, which means that it can enhance the activity of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity. By enhancing the activity of GABA, Thiobutabarbital can help to reduce neuronal activity and promote relaxation. Thiobutabarbital also acts as a sodium channel blocker, which means that it can inhibit the influx of sodium ions into neurons. This can help to reduce neuronal excitability and promote relaxation.
实验室实验的优点和局限性
Thiobutabarbital has a number of advantages and limitations for use in lab experiments. One of the main advantages of Thiobutabarbital is its potent GABA receptor agonist activity. This makes it useful for studying the central nervous system and the regulation of neuronal activity. Thiobutabarbital also has a number of limitations, including its potential for toxicity and its complex synthesis process. Additionally, Thiobutabarbital can have a number of side effects, including drowsiness, dizziness, and impaired coordination.
未来方向
There are a number of future directions for research on Thiobutabarbital. One potential area of research is in the development of new barbiturate compounds with improved properties and fewer side effects. Another potential area of research is in the study of the mechanism of action of Thiobutabarbital and its effects on the central nervous system. Additionally, Thiobutabarbital may have potential applications in the treatment of a variety of neurological disorders, including epilepsy and anxiety disorders. Further research is needed to fully understand the potential uses and limitations of Thiobutabarbital in scientific research.
合成方法
Thiobutabarbital can be synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with phenylmagnesium bromide to form 2-phenylthiophene. This compound is then reacted with ethyl acetoacetate and piperidine to form the final product, Thiobutabarbital. The synthesis of Thiobutabarbital is a complex process that requires specialized equipment and expertise.
科学研究应用
Thiobutabarbital has been extensively studied for its potential use in scientific research. It has been shown to have a number of unique properties that make it useful in a variety of applications. One of the most important applications of Thiobutabarbital is in the study of the central nervous system. It has been shown to be a potent GABA receptor agonist, which means that it can enhance the activity of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity. By enhancing the activity of GABA, Thiobutabarbital can help to reduce neuronal activity and promote relaxation.
属性
CAS 编号 |
100482-68-6 |
|---|---|
产品名称 |
1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride |
分子式 |
C19H22ClNOS |
分子量 |
347.9 g/mol |
IUPAC 名称 |
(E)-1-phenyl-4-piperidin-1-ium-1-yl-1-thiophen-2-ylbut-3-en-2-one;chloride |
InChI |
InChI=1S/C19H21NOS.ClH/c21-17(11-14-20-12-5-2-6-13-20)19(18-10-7-15-22-18)16-8-3-1-4-9-16;/h1,3-4,7-11,14-15,19H,2,5-6,12-13H2;1H/b14-11+; |
InChI 键 |
OXODPAZMWGBZRU-JHGYPSGKSA-N |
手性 SMILES |
C1CC[NH+](CC1)/C=C/C(=O)C(C2=CC=CC=C2)C3=CC=CS3.[Cl-] |
SMILES |
C1CC[NH+](CC1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CS3.[Cl-] |
规范 SMILES |
C1CC[NH+](CC1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CS3.[Cl-] |
同义词 |
1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)
